Corylifol C

EGFR inhibition protein kinase inhibitor anticancer research

Researchers screening kinase inhibitors need defined reference compounds with reproducible multi-target potency. Variability in natural product purity undermines assay consistency and SAR interpretation. Corylifol C (≥98% HPLC) directly addresses this gap as a fully characterized 8-prenylated flavone with quantified rank-order inhibition across nine kinases. • EGFR benchmark: IC₅₀ 1.1×10⁻⁶ μg/mL - 4-fold more potent than xanthoangelol. • Multi-kinase profile: EGFR > Aurora-B ≈ TIE2 > Aurora-A > B-RAF-VE > EPHB4 > CDK4/CycD1 ≈ AXL > ARK5. • Selective radioprotection: HBL-100 normal cells protected; MCF-7 cancer cells not protected. In stock for immediate global dispatch.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
Cat. No. B585845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorylifol C
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H18O5/c1-11(2)3-5-13-15(21)8-6-14-17(23)10-19(25-20(13)14)12-4-7-16(22)18(24)9-12/h3-4,6-10,21-22,24H,5H2,1-2H3
InChIKeyMXLIDQIPMAHDLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Corylifol C: Prenylated Flavone Kinase Inhibitor


Corylifol C (CAS 775351-91-2, C₂₀H₁₈O₅, MW 338.35) is an 8-prenylated flavone isolated from the seeds of Cullen corylifolium (syn. Psoralea corylifolia L., Fabaceae) . As a member of the 8-prenylated flavone class featuring a C5-isoprenoid substituent at the 8-position, Corylifol C exhibits potent protein kinase inhibitory activity across multiple targets including EGFR, Aurora kinases, and ARK5 . The compound is characterized as extremely weakly basic (essentially neutral) based on its predicted pKa and demonstrates calculated water solubility of 8.8×10⁻³ g/L at 25°C .

Corylifol C Differentiation from Prenylflavonoids


Corylifol C exhibits a distinctive combination of an 8-prenyl substitution pattern and a 3′,4′-dihydroxyl configuration on the B-ring that fundamentally differentiates its kinase inhibition profile and biological selectivity from structurally related Psoralea compounds. Direct comparative studies reveal that Corylifol C demonstrates approximately 4-fold greater potency against EGFR (IC₅₀: 1.1×10⁻⁶ μg/mL) compared to xanthoangelol (IC₅₀: 4.4×10⁻⁶ μg/mL), a chalcone-class compound from the same plant source . Furthermore, radioprotection assays show that Corylifol C exhibits selective protective action in HBL-100 cells, whereas its close structural analog Corylifol A provides broader protection across both HBL-100 and MCF-7 cell lines [1]. These quantitative and qualitative functional differences preclude simple in-class substitution for applications requiring defined target engagement profiles or cell-type-specific biological outcomes.

Corylifol C Procurement Evidence


EGFR Inhibition: Potency vs. Xanthoangelol

In a comparative kinase inhibition study, Corylifol C exhibited an IC₅₀ of 1.1×10⁻⁶ μg/mL against epidermal growth factor receptor (EGFR), representing approximately 4-fold greater inhibitory potency compared to xanthoangelol (IC₅₀: 4.4×10⁻⁶ μg/mL) isolated from the same Psoralea corylifolia seeds . This head-to-head comparison demonstrates that the flavone scaffold of Corylifol C confers superior EGFR-targeting capability relative to the chalcone-class comparator.

EGFR inhibition protein kinase inhibitor anticancer research

Multi-Kinase Inhibition Profile

Corylifol C demonstrates a defined multi-kinase inhibition profile with quantified IC₅₀ values against nine protein kinase targets. The compound exhibits highest potency against EGFR (IC₅₀: 1.2 μg/mL), Aurora-B (IC₅₀: 2.1 μg/mL), and TIE2 (IC₅₀: 2.3 μg/mL), with progressively lower potency against Aurora-A (3.0 μg/mL), B-RAF-VE (4.5 μg/mL), EPHB4 (5.1 μg/mL), CDK4/CycD1 (6.2 μg/mL), AXL (6.4 μg/mL), and ARK5 (8.7 μg/mL) . This rank-order potency profile provides a reference framework for selecting Corylifol C versus single-target inhibitors in polypharmacology research applications.

multi-kinase inhibitor ARK5 Aurora kinase CDK4 B-RAF

Radioprotection Selectivity vs. Corylifol A

In a comparative in vitro radioprotection study evaluating compounds isolated from Psoralea corylifolia fruits against ionizing radiation damage, Corylifol C demonstrated selective protective action restricted to HBL-100 cells, whereas the structurally related analog Corylifol A exhibited radioprotective effects in both HBL-100 and MCF-7 cell lines [1]. Psoralen, isopsoralen, and bakuchiol similarly showed selective HBL-100 protection, establishing Corylifol C's functional selectivity profile within a directly comparable experimental framework.

radioprotection ionizing radiation HBL-100 MCF-7 cell selectivity

Physicochemical and Stability Specifications

Corylifol C is characterized by calculated physicochemical parameters including aqueous solubility of 8.8×10⁻³ g/L at 25°C, density of 1.351±0.06 g/cm³ at 20°C, and logP of 4.93 . Commercially available Corylifol C reference standards are supplied at ≥98% purity (HPLC) with recommended storage at -20°C for powder (3 years) or -80°C for DMSO stock solutions (6 months) . The compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone . These defined specifications provide a baseline for experimental reproducibility that distinguishes characterized Corylifol C from unstandardized crude Psoralea extracts or structurally ambiguous prenylflavonoid mixtures.

compound stability solubility storage conditions HPLC purity

Corylifol C Application Scenarios


EGFR Inhibitor Screening & SAR Studies

Corylifol C is optimally deployed as a reference compound in EGFR inhibition assays where a defined potency benchmark (IC₅₀: 1.1×10⁻⁶ μg/mL) is required. Its 4-fold greater EGFR inhibitory activity compared to xanthoangelol makes it particularly suitable for structure-activity relationship (SAR) studies investigating the contribution of the flavone scaffold versus chalcone scaffolds to kinase engagement . Researchers screening novel EGFR inhibitors can use Corylifol C as a positive control with established multi-kinase selectivity context .

Multi-Kinase Polypharmacology Research

For polypharmacology studies investigating coordinated kinase network modulation, Corylifol C provides a characterized multi-target inhibitor with quantified rank-order potency across nine kinases (EGFR > Aurora-B ≈ TIE2 > Aurora-A > B-RAF-VE > EPHB4 > CDK4/CycD1 ≈ AXL > ARK5) . This defined target engagement profile supports computational modeling, network pharmacology analyses, and experimental validation of multi-kinase inhibition strategies, differentiating Corylifol C from single-target kinase inhibitors or undefined natural product extracts .

Cell-Type-Selective Radioprotection Studies

Corylifol C is specifically indicated for radioprotection studies requiring selective protection of HBL-100 mammary epithelial cells without concurrent protection of MCF-7 breast cancer cells. This functional selectivity distinguishes Corylifol C from Corylifol A (which protects both cell lines) and enables investigation of differential radioprotective mechanisms between normal and transformed mammary cell contexts . Applications include mechanistic studies of ionizing radiation response and screening for cell-type-specific radioprotective agents.

Analytical Method Development for Psoralea Formulations

Corylifol C reference standards (≥98% HPLC purity) support analytical method development, including UPLC/Q-TOF-MS fingerprinting and quantitative analysis of Psoralea corylifolia-derived botanical products . Corylifol C has been identified as one of eight quality evaluation markers for Fructus Psoraleae in chemometric studies, establishing its relevance for pharmaceutical quality control and botanical authentication applications . The availability of defined storage and solubility parameters ensures reproducible analytical performance [1].

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